(R)-CR8 -

(R)-CR8

Catalog Number: EVT-3165324
CAS Number:
Molecular Formula: C24H32Cl3N7O
Molecular Weight: 540.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (R)-CR8 has been explored through various methodologies, often starting from the parent compound roscovitine. The synthesis typically involves:

  1. Starting Materials: Key starting materials include 2-aminopyridines and substituted phenyl rings.
  2. Reactions: The synthetic route may involve:
    • N-alkylation: Introducing alkyl groups to the nitrogen atom of the pyridine ring.
    • Cyclization: Forming the bicyclic structure characteristic of cyclin-dependent kinase inhibitors.
    • Chiral Resolution: Achieving the (R)-enantiomer through chiral chromatography or asymmetric synthesis techniques.

A notable reference outlines practical synthetic routes for both roscovitine and (R)-CR8, emphasizing the importance of maintaining stereochemistry during synthesis to ensure biological activity .

Molecular Structure Analysis

(R)-CR8 has a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.36 g/mol
  • 3D Structure: The compound features a bicyclic structure with a pyridine moiety and a phenyl ring, which plays a critical role in binding to cyclin-dependent kinases.
  • Binding Interactions: Structural studies using X-ray crystallography have shown that (R)-CR8 binds within the ATP pocket of CDK12, with its phenylpyridine moiety interacting with DDB1, facilitating the formation of a ternary complex necessary for ubiquitination .
Chemical Reactions Analysis

(R)-CR8 participates in several key chemical reactions:

  1. Ubiquitination: It enhances the interaction between CDK12-cyclin K and DDB1, leading to polyubiquitination of cyclin K.
  2. Proteasomal Degradation: Following ubiquitination, cyclin K is targeted for degradation by the proteasome, effectively reducing its levels in cells.
  3. Kinase Inhibition: In addition to its role as a molecular glue degrader, (R)-CR8 inhibits various cyclin-dependent kinases, including CDK1 and CDK2, which contributes to its antitumor activity .

The efficacy of (R)-CR8 in these reactions is influenced by its structural integrity and interactions with cellular components.

Mechanism of Action

The mechanism of action of (R)-CR8 involves:

  • Binding to CDK12: The compound binds to the ATP-binding site of CDK12, leading to conformational changes that expose binding sites for DDB1.
  • Recruitment of E3 Ligase Complex: By binding DDB1, (R)-CR8 effectively recruits the CUL4-RBX1 E3 ligase complex to CDK12-cyclin K, facilitating ubiquitination.
  • Induction of Cyclin K Degradation: This recruitment triggers the proteasomal degradation pathway for cyclin K, thus inhibiting CDK12 activity and impacting downstream signaling pathways critical for cell proliferation .

Quantitative proteomics has demonstrated that treatment with (R)-CR8 significantly reduces levels of cyclin K without affecting its mRNA expression, indicating post-translational regulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-CR8 include:

These properties are crucial for understanding how (R)-CR8 behaves in biological systems and its potential pharmacokinetics.

Applications

(R)-CR8 has several promising applications in scientific research and therapeutic development:

  1. Cancer Therapy: Its ability to degrade cyclin K positions it as a candidate for treating cancers characterized by overactive cyclin-dependent kinases.
  2. Neuroprotection Studies: Research indicates potential neuroprotective effects in models of traumatic brain injury .
  3. Biochemical Research: As a tool compound, it aids in dissecting pathways involving cyclin-dependent kinases and their role in cell cycle regulation.
Introduction to (R)-CR8 as a Molecular Tool in Targeted Protein Degradation

Historical Context and Discovery of (R)-CR8 as a Molecular Glue Degrader

(R)-CR8 (Synonyms: CR8, (R)-Isomer; CAS: 294646-77-8) emerged as a second-generation inhibitor derived from roscovitine, initially developed to overcome the pharmacokinetic limitations of its predecessor. Early studies focused on its potent cyclin-dependent kinase (CDK) inhibitory activity, demonstrating 50–100-fold greater efficacy than roscovitine in inducing apoptosis across tumor cell lines [1] [3]. Its characterization as a molecular glue degrader, however, was a serendipitous discovery arising from systematic screening of 4,518 clinical and preclinical compounds. Researchers correlated cytotoxicity data with E3 ligase expression profiles across 578 cancer cell lines, identifying (R)-CR8 as a top candidate inducing DDB1-dependent cell death [2].

Notably, (R)-CR8's glue function was mechanistically distinct from classical inhibitors. While initially classified as a CDK inhibitor (IC50 values: 0.041–1.769 μM against CDK1/2/5/7/9) [3] [6], proteomic studies revealed it induced rapid degradation of cyclin K (cycK) via the CUL4-RBX1-DDB1 ubiquitin ligase complex without affecting mRNA levels [2]. This degradation was rescueable by proteasome (MG132), E1 (MLN7243), and cullin neddylation (MLN4924) inhibitors, confirming UPS dependency. Crucially, CRISPR-Cas9 screens identified DDB1, CUL4B, RBX1, and CDK12—but no DCAF substrate receptor—as essential for (R)-CR8's activity, suggesting a non-canonical degradation mechanism [2].

  • Key Milestones:
  • 2008: Synthesis and initial kinase profiling [3]
  • 2013: Pharmacokinetic studies confirming 100% oral bioavailability and organ distribution profiles in mice [1]
  • 2020: Systematic identification as a molecular glue degrader through correlation analysis [2]

Table 1: Pharmacokinetic Profile of (R)-CR8 in Mice [1]

ParameterIntravenous (50 mg/kg)Oral (100 mg/kg)
Elimination Half-life~3 hours~3 hours
Bioavailability-100%
Organ Exposure (% AUC vs Plasma)
∟ Liver205%205%
∟ Adipose Tissue188%188%
∟ Kidney150%150%
∟ Bone Marrow30%30%
∟ Brain15%15%

Significance of (R)-CR8 in Expanding the Druggable Proteome

(R)-CR8 exemplifies how molecular glues overcome limitations of conventional small-molecule therapeutics and bifunctional degraders (e.g., PROTACs). As a monovalent compound (<500 Da), it exhibits favorable drug-like properties: high oral bioavailability, metabolic stability (>2 months at room temperature), and tissue-penetration capabilities [1]. Its compact size enables cell permeability and avoids pharmacokinetic challenges common to bulkier PROTACs, such as poor membrane penetration and limited in vivo distribution [9].

Mechanistically, (R)-CR8 expands targeting possibilities to "undruggable" proteins lacking deep binding pockets. By binding CDK12-cycK complexes and inducing novel interactions with DDB1, it forces ubiquitination of cycK—a target without conventional ligandable sites [2] [9]. Structural analyses reveal (R)-CR8's solvent-exposed pyridyl moiety mediates a gain-of-function interaction, creating a complementary interface between CDK12-cycK and DDB1 (Kd enhancement: 500–1000-fold) [2]. This exemplifies the "type I" molecular glue mechanism, inducing non-native protein-protein interactions to achieve target degradation [8].

Molecular Mechanisms Underpinning (R)-CR8 Activity

Properties

Product Name

(R)-CR8

IUPAC Name

(2R)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride

Molecular Formula

C24H32Cl3N7O

Molecular Weight

540.9 g/mol

InChI

InChI=1S/C24H29N7O.3ClH/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20;;;/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30);3*1H/t19-;;;/m1.../s1

InChI Key

ORYSYXHQFOWNDK-RGFWRHHQSA-N

SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4.Cl.Cl.Cl

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4.Cl.Cl.Cl

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.